![molecular formula C13H17N3OS B2502181 N-(2-methoxyethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine CAS No. 450394-36-2](/img/structure/B2502181.png)

N-(2-methoxyethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Comprehensive Analysis of N-(2-methoxyethyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine

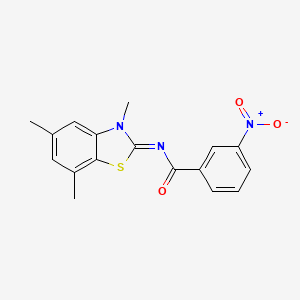

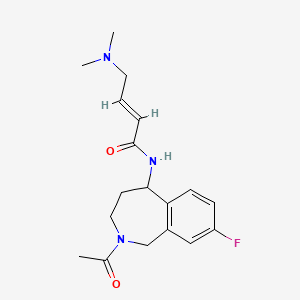

The compound of interest, N-(2-methoxyethyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine, is a derivative of the benzothieno[2,3-d]pyrimidin-4-amine class. This class of compounds has been the subject of various studies due to their potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, as well as their use in kinase inhibition and as antiplatelet agents .

Synthesis Analysis

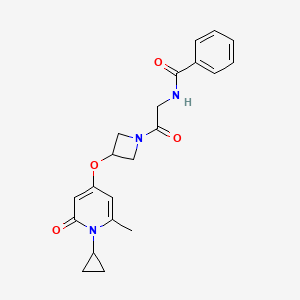

The synthesis of related benzothieno[2,3-d]pyrimidin-4-amines typically involves multi-step reactions, including condensation, cyclization, and functional group transformations. For instance, the synthesis of analogues has been reported using aza-Wittig reactions, followed by reactions with secondary amines or alcohols in the presence of catalytic amounts of bases . Microwave-accelerated synthesis has also been employed for the preparation of N-aryl analogues . These methods provide efficient routes to variously substituted benzothieno[2,3-d]pyrimidin-4-amines.

Molecular Structure Analysis

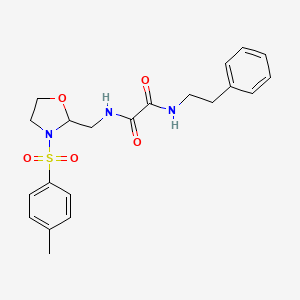

The molecular structure of these compounds is often confirmed using techniques such as X-ray crystallography, NMR, and elemental analysis. The crystal structures can belong to different space groups, and the molecular conformations are stabilized by various intramolecular and intermolecular interactions, including hydrogen bonding . Density functional theory (DFT) calculations are used to optimize geometric bond lengths and angles and to compare them with experimental values .

Chemical Reactions Analysis

The benzothieno[2,3-d]pyrimidin-4-amines are versatile scaffolds that can undergo further chemical transformations. For example, they can be used in docking studies to predict interactions with biological targets, such as protein kinases . The reactivity of these compounds can be influenced by the presence of substituents on the benzothieno[2,3-d]pyrimidin core, which can affect their electronic properties and, consequently, their biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothieno[2,3-d]pyrimidin-4-amines, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of methoxy groups can influence these properties by affecting the compound's polarity and hydrogen bonding capability . Theoretical calculations, such as DFT, provide insights into the electronic structure, including HOMO-LUMO energies, molecular electrostatic potential (MEP) surfaces, and thermodynamic properties, which are important for understanding the reactivity and interaction of these compounds with biological targets .

Applications De Recherche Scientifique

Antifungal and Antimicrobial Applications

Compounds structurally related to N-(2-methoxyethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine have been synthesized and evaluated for their antifungal and antimicrobial activities. For instance, derivatives of 4-Chloro-6-Methoxy-N, N-Dimethylpyrimidin-2-Amine, containing a heterocyclic compound, demonstrated significant antifungal effects against types of fungi such as Aspergillus terreus and Aspergillus niger (Jafar et al., 2017). Additionally, several tricyclic compounds including 5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidines exhibited antibacterial and antifungal properties, underscoring the potential of these compounds in developing new antimicrobial agents (Mittal et al., 2011).

Anticancer Applications

The synthesis of benzothieno and pyrido-thieno pyrimidin-4-amine analogs, inspired by the structure of this compound, has been pursued for their antiproliferative activity against cancer cell lines. For example, an array of novel N-(4-methoxyphenylamino)-2-methyl benzo-, pyrido- or pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives was synthesized, some of which exhibited inhibitory effects similar to known anticancer agents on human colorectal cancer cell proliferation (Loidreau et al., 2020).

Synthesis and Chemical Applications

The compound and its related analogs serve as key intermediates in synthetic chemistry, enabling the development of various bioactive molecules. Microwave-assisted synthesis techniques have facilitated the efficient production of benzothieno[3,2-d]pyrimidin-4-amine derivatives with potential bioactive properties, including anticancer activity (Loidreau et al., 2020). Furthermore, novel solid-phase and solution-phase synthetic methods have been applied to trisubstituted thieno[3,2-d]pyrimidine derivatives, expanding the toolkit for chemical synthesis and offering new pathways for creating compounds with varied biological activities (Jeon et al., 2016).

Mécanisme D'action

Target of Action

This compound may interact with a variety of proteins or enzymes within the cell, influencing their function and potentially leading to changes in cellular processes .

Mode of Action

It is likely that the compound interacts with its targets in a way that alters their normal function, leading to changes in cellular processes

Biochemical Pathways

It is known that many compounds can influence a variety of pathways, leading to downstream effects on cellular function

Result of Action

The compound’s interaction with its targets could lead to changes in cellular processes, potentially influencing cell growth, differentiation, or survival .

Action Environment

The action, efficacy, and stability of CCG-21395 could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules in the cellular environment

Propriétés

IUPAC Name |

N-(2-methoxyethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3OS/c1-17-7-6-14-12-11-9-4-2-3-5-10(9)18-13(11)16-8-15-12/h8H,2-7H2,1H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILZSDDSDDCNCJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=C2C3=C(CCCC3)SC2=NC=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4-[(Piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one hydrochloride](/img/structure/B2502098.png)

![3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2502104.png)

![3-Methyl-2-[(2-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2502108.png)

![2-Chloro-N-[2-(3-methoxyphenyl)ethyl]-N-(oxolan-3-yl)acetamide](/img/structure/B2502116.png)

![2-[(4-bromo-2-methylphenyl)amino]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2502119.png)

![3-cyclopropyl-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2502120.png)